N-(4-aminophenyl)pentanamide
Overview
Description
N-(4-aminophenyl)pentanamide is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of an amide group attached to a pentane chain and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-aminophenyl)pentanamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoyl chloride with pentanamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(4-aminophenyl)pentanamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-aminophenyl)pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-aminophenyl)pentanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can participate in various biochemical pathways, influencing cellular processes. The phenyl ring can interact with hydrophobic regions of proteins, further modulating their activity.
Comparison with Similar Compounds
N-(4-aminophenyl)butanamide: Similar structure but with a shorter carbon chain.
N-(4-aminophenyl)hexanamide: Similar structure but with a longer carbon chain.
N-(4-aminophenyl)acetamide: Similar structure but with an even shorter carbon chain.
Uniqueness: N-(4-aminophenyl)pentanamide is unique due to its specific carbon chain length, which influences its physical and chemical properties. This compound’s balance between hydrophobic and hydrophilic regions makes it particularly versatile for various applications, distinguishing it from its shorter or longer chain analogs.
Properties
IUPAC Name |
N-(4-aminophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCUTWCDVINHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364999 | |
Record name | N-(4-aminophenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59690-87-8 | |
Record name | N-(4-aminophenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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